molecular formula C32H26N2 B5114593 9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole

9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole

Cat. No.: B5114593
M. Wt: 438.6 g/mol
InChI Key: FOXOGZLYORSMEF-UHFFFAOYSA-N
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Description

9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole is a complex organic compound with a unique structure that includes two carbazole moieties linked by a cyclobutylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole typically involves multiple steps, starting with the preparation of the carbazole moieties. One common method involves the reaction of carbazole with aldehydes to form carbazolylmethylidene intermediates. These intermediates are then reacted with cyclobutylidene derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[[3-(Carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

9-[[3-(carbazol-9-ylmethylidene)-2,4-dimethylcyclobutylidene]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2/c1-21-27(19-33-29-15-7-3-11-23(29)24-12-4-8-16-30(24)33)22(2)28(21)20-34-31-17-9-5-13-25(31)26-14-6-10-18-32(26)34/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXOGZLYORSMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CN2C3=CC=CC=C3C4=CC=CC=C42)C(C1=CN5C6=CC=CC=C6C7=CC=CC=C75)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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